3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is a chemical compound known for its unique structure and diverse applications It features a benzisothiazole ring, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of this compound are various bacteria strains such as Enterobacter aerogenes , Escherichia coli ATCC 13048 , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Proteus and Gram positive such as Staphylococcus aureus ATCC 25923 , Listeria monocytogenes ATCC 7644 , Enterococcus faecium , Enterococcus durans , Staphylococcus aureus ATCC , Serratia marcescens , Staphylococcus hominis , Staphylococcus epidermidis , alfa Streptococcus haemolyticus , Enterococcus faecium . These bacteria are involved in various infections and diseases, making them important targets for antibacterial agents.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. It has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae .
Pharmacokinetics
It is suggested that the compound could be metabolized via other pathways than nat2 .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the target bacteria. All the investigated compounds showed an inhibitory effect for the Staphylococcus epidermidis protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid typically involves the following steps:
Formation of the Benzisothiazole Ring: The initial step involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions. This reaction forms the benzisothiazole core.
Oxidation: The benzisothiazole intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce the sulfone group, resulting in the formation of 1,1-dioxido-3-oxo-1,2-benzisothiazole.
Propanoic Acid Substitution: Finally, the propanoic acid moiety is introduced through a substitution reaction, typically using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfone group or other parts of the molecule.
Reduction: Reduction reactions can potentially convert the sulfone group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propanoic acid moiety.
Condensation: It can form condensation products with other reactive groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in pharmaceutical research.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Lacks the propanoic acid moiety but shares the benzisothiazole core.
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid: Similar structure with an acetic acid group instead of propanoic acid.
1,2-Benzisothiazole-3(2H)-thione: Contains a thione group instead of the sulfone.
Uniqueness
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is unique due to the presence of both the sulfone group and the propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it versatile for various applications.
Properties
IUPAC Name |
3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c12-9(13)5-6-11-10(14)7-3-1-2-4-8(7)17(11,15)16/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWYJHUJOLOMKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366294 | |
Record name | 3-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83747-21-1 | |
Record name | 3-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83747-21-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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